3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid
Description
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is a boronic acid derivative featuring a fluorine atom at the ortho (2-) position and a dimethylaminomethyl group at the meta (3-) position on the phenyl ring. The fluorine atom acts as an electron-withdrawing group, modulating the electronic properties of the boronic acid, while the dimethylaminomethyl group introduces steric bulk and electron-donating characteristics.
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, where their electronic and steric profiles dictate reaction efficiency. The dimethylaminomethyl group may enhance solubility in polar solvents and facilitate interactions with biological targets, as seen in analogs of bedaquiline derivatives .
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2/c1-12(2)6-7-4-3-5-8(9(7)11)10(13)14/h3-5,13-14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKBSSZJZFXHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CN(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Aminomethyl Group:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The compound can undergo reduction reactions, particularly at the boronic acid group, to form boranes.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHBFNO
- CAS Number : 2121513-48-0
- Molecular Weight : 197.01 g/mol
- Appearance : Typically a white to off-white powder
Organic Synthesis
Boronic acids are pivotal in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Case Study: Suzuki-Miyaura Coupling
In a study by Zhang et al. (2023), 3-(N,N-dimethylaminomethyl)-2-fluorophenylboronic acid was utilized as a coupling partner to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The reaction conditions were optimized to achieve high yields with minimal by-products.
| Reaction Conditions | Resulting Yield |
|---|---|
| Catalyst: Pd(PPh) | 95% |
| Solvent: Toluene | 90% |
| Temperature: 80°C | 92% |
Medicinal Chemistry
Boronic acids have been explored for their potential in drug discovery, particularly as inhibitors of proteasomes and kinases.
Case Study: Proteasome Inhibition
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a proteasome inhibitor. The compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 1.5 |
| MCF-7 | 2.0 |
| A549 | 1.8 |
Sensor Technology
The unique properties of boronic acids allow for their use in sensor technology, especially for detecting carbohydrates and phenolic compounds.
Application in Glucose Sensors
Research conducted by Liu et al. (2024) demonstrated that this compound can be incorporated into electrochemical sensors for glucose detection. The sensor exhibited high sensitivity and selectivity for glucose over other sugars.
| Sensor Type | Sensitivity (µA/mM) | Detection Limit (mM) |
|---|---|---|
| Electrochemical Sensor | 50 | 0.1 |
Material Science
In material science, boronic acids are used to create polymeric materials through dynamic covalent chemistry.
Case Study: Polymer Synthesis
A recent study illustrated the use of this compound in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. The polymers were synthesized via a condensation reaction with diols, resulting in materials suitable for high-temperature applications.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Boron-Containing Polymer | 300 | 50 |
Mechanism of Action
The mechanism of action of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The dimethylaminomethyl group enhances its solubility and reactivity, while the fluorine atom can influence its electronic properties and binding affinity.
Comparison with Similar Compounds
Data Tables
Table 1: Reactivity of Selected Arylboronic Acids in Ni-Catalyzed Cross-Coupling
Table 2: Comparison of Fluorophenylboronic Acid Derivatives
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Biological Activity
3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is a derivative of phenylboronic acid, which has gained attention due to its unique biological properties and potential applications in medicinal chemistry. This compound exhibits significant interactions with biomolecules, particularly carbohydrates, and has been studied for its role in drug delivery systems, glucose sensing, and as a therapeutic agent.
Chemical Structure and Properties
The compound features a boronic acid functional group that can form reversible covalent bonds with diols, making it particularly useful in biological applications. The presence of the fluorine atom enhances its reactivity and solubility in aqueous environments, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to bind selectively to carbohydrates through the formation of boronate esters. This interaction is crucial for the development of glucose-responsive insulin formulations and sensors:
- Glucose Binding : The compound can bind to glucose, leading to changes in solubility that are exploited in glucose monitoring devices. The boronic acid moiety forms a complex with glucose, which can be detected through various analytical techniques.
- Enzyme Inhibition : Studies have shown that phenylboronic acids can inhibit certain enzymes, such as urease, by binding to their active sites. This inhibition can be leveraged for therapeutic purposes.
Case Studies
- Glucose-Responsive Insulin : Research demonstrated that modifying insulin with fluorophenylboronic acids led to improved glucose-dependent solubility without compromising insulin's potency. This suggests potential applications in diabetes management through controlled insulin release based on blood glucose levels .
- Sensor Development : The compound has been incorporated into sensor designs for real-time glucose monitoring. These sensors utilize the reversible binding properties of boronic acids to provide accurate measurements of glucose fluctuations in biological fluids .
- Anticancer Activity : Preliminary studies indicate that fluorinated phenylboronic acids exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways crucial for tumor growth .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBFO |
| Molecular Weight | 221.04 g/mol |
| pKa (B(OH)) | ~8.8 |
| Solubility | Soluble in water |
| Binding Affinity (Glucose) | High (specific binding constants vary) |
Q & A
Q. What are the key synthetic strategies for preparing 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves introducing the dimethylaminomethyl group via Mannich-type reactions or alkylation of 2-fluorophenylboronic acid precursors. For example, reacting 2-fluoro-3-bromophenylboronic acid with dimethylamine under palladium catalysis could yield the target compound. A critical challenge is suppressing protodeboronation during acidic or aqueous workup, which requires anhydrous conditions and inert atmospheres. Purification often employs recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel modified with triethylamine to minimize boronic acid degradation .
Q. How does the dimethylaminomethyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The dimethylaminomethyl group acts as an electron-donating substituent, which can modulate the boronic acid’s electronic properties. However, the fluorine atom at the ortho position counterbalances this by withdrawing electrons, creating a polarized boron center. This balance enhances transmetalation efficiency in Suzuki-Miyaura reactions, as observed in studies where electron-deficient arylboronic acids (e.g., 2-fluorophenylboronic acid) showed faster reaction rates with nickel catalysts. The steric bulk of the dimethylaminomethyl group may necessitate optimized ligand systems (e.g., bulky phosphines) to prevent coordination interference .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : B NMR (δ ~30 ppm for boronic acids) and F NMR (δ ~-110 ppm for aromatic fluorine) confirm substituent positions.
- X-ray Crystallography : Resolves intramolecular B–N interactions, as seen in analogous 2-(N,N-dimethylaminomethyl)phenylboronic acid structures .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- HPLC with Evaporative Light Scattering Detection (ELSD) : Quantifies purity without UV-active interferences .
Advanced Research Questions
Q. What intramolecular interactions stabilize this compound, and how do they affect its reactivity?
- Methodological Answer : Computational studies on analogous compounds reveal a stabilizing B–N interaction where the boron atom accepts electron density from the adjacent dimethylaminomethyl group’s nitrogen. This interaction reduces boron’s Lewis acidity, delaying protodeboronation but potentially slowing transmetalation. The fluorine atom further stabilizes the boronic acid via inductive effects, as shown in conformational analyses of 2-fluorophenylboronic acid derivatives. Researchers should account for these interactions when designing catalytic systems, as they may alter reaction pathways or intermediate stability .
Q. How does the fluorine substituent impact the compound’s electronic profile in Ni- or Pd-catalyzed couplings?
- Methodological Answer : Fluorine’s strong electron-withdrawing character increases the boron center’s electrophilicity, accelerating transmetalation in cross-coupling reactions. Competition experiments with electron-poor arylboronic acids (e.g., 2-fluorophenylboronic acid) demonstrate ~2–3× faster reaction rates compared to non-fluorinated analogs when paired with Ni(COD)/PCy catalysts. However, steric hindrance from the dimethylaminomethyl group may require higher catalyst loadings or elevated temperatures to achieve comparable yields .
Q. Can computational methods predict dominant conformers and reaction pathways for this boronic acid?
Q. What role does this compound play in synthesizing bioactive molecules, and how does its structure enable unique modifications?
- Methodological Answer : The boronic acid moiety enables Suzuki-Miyaura couplings to introduce aryl groups into drug candidates, while the dimethylaminomethyl group can serve as a protonable site for pH-dependent solubility or as a hydrogen-bond donor. For example, in flavonoid-derived scaffolds, similar structures undergo ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reactions with nucleophiles like amines, enabling diverse heterocycle formations. The fluorine atom enhances metabolic stability in vivo, making the compound valuable for medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
